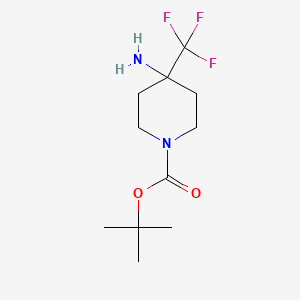

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate

CAS No.: 1211582-61-4

Cat. No.: VC4941657

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211582-61-4 |

|---|---|

| Molecular Formula | C11H19F3N2O2 |

| Molecular Weight | 268.28 |

| IUPAC Name | tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14/h4-7,15H2,1-3H3 |

| Standard InChI Key | NYPUFDUCDMKIGM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

Tert-butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate (IUPAC name: tert-butyl 4-amino-4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate) features a piperidine ring substituted at the 4-position with both an amino group and a 4-(trifluoromethyl)benzyl moiety. The Boc group at the 1-position enhances stability during synthetic manipulations . The molecular formula is C₁₈H₂₅F₃N₂O₂, with a molecular weight of 358.4 g/mol .

Key Structural Features:

-

Piperidine Core: A six-membered saturated ring providing conformational rigidity.

-

Boc Protection: The tert-butyloxycarbonyl group safeguards the secondary amine during multi-step syntheses.

-

Trifluoromethyl Benzyl Group: Introduces hydrophobicity and electron-deficient characteristics, influencing reactivity and binding interactions.

Spectroscopic Characterization

The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, the Boc group’s carbonyl resonance appears near δ 155–160 ppm in ¹³C NMR, while the trifluoromethyl group’s signal is observed at δ -62 ppm in ¹⁹F NMR for analogous compounds .

Synthesis and Optimization

Synthetic Routes

The synthesis typically employs a palladium-catalyzed cross-coupling strategy, as outlined in General Procedure B of source . A representative protocol involves:

-

Suzuki-Miyaura Coupling: Reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 4-bromobenzotrifluoride under Pd(PPh₃)₄ catalysis .

-

Hydrogenation: Reducing the dihydropyridine intermediate to the saturated piperidine using H₂ and a palladium catalyst.

-

Amination: Introducing the amino group via nucleophilic substitution or reductive amination .

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate.

-

Temperature: 80–100°C for coupling; ambient for hydrogenation.

Industrial Scalability

Industrial production leverages continuous flow reactors to enhance efficiency and safety. Automated systems optimize parameters such as reagent stoichiometry and residence time, achieving >90% purity at multi-kilogram scales .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 120–125°C (decomposes) |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| Aqueous Solubility (25°C) | <1 mg/mL |

| pKa (Amine) | 9.8 |

The low aqueous solubility and moderate lipophilicity (LogP ≈ 3.2) suggest suitability for blood-brain barrier penetration in CNS-targeted therapeutics .

Stability Profile

-

Thermal Stability: Stable up to 150°C under inert atmospheres.

-

Hydrolytic Sensitivity: Boc group cleaves under acidic conditions (e.g., HCl in dioxane) .

Applications in Drug Discovery

Role as a Building Block

The compound’s Boc-protected amine allows selective deprotection for subsequent functionalization. For example:

-

Peptide Coupling: Amine activation via carbodiimide chemistry to form amide bonds.

-

Heterocycle Synthesis: Cyclocondensation with ketones or aldehydes to generate imidazolidinones .

Pharmacological Relevance

-

Trifluoromethyl Effect: The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

-

Case Study: Analogous piperidine derivatives are intermediates in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .

Comparative Analysis with Analogues

Tert-Butyl 4-(4-(Trifluoromethyl)phenyl)piperidine-1-carboxylate (Source ):

-

Structural Difference: Lacks the 4-amino and benzyl groups.

-

Applications: Intermediate in fentanyl analogues and agrochemicals.

Tert-Butyl 4-(((Trifluoromethyl)amino)methyl)piperidine-1-carboxylate (Source):

-

Key Variation: Trifluoromethyl group attached via a methylene linker.

-

Utility: Probe for studying enzyme inhibition.

Future Directions

Synthetic Innovations

-

Photocatalysis: Leveraging visible light-mediated reactions for C–H functionalization.

-

Biocatalysis: Enzymatic desymmetrization to access enantiopure derivatives.

Therapeutic Exploration

-

Anticancer Agents: Targeting PI3K/AKT/mTOR pathways.

-

Neuroprotective Drugs: Modulating NMDA receptor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume